1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)bicyclo[222]oct-2-ene is an organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[222]octene family, which is known for its stability and interesting chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene typically involves a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions. The difluoromethyl group can be introduced through various fluorination techniques, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by fluorination steps. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure conditions to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.2]oct-2-ene: Lacks the difluoromethyl group, resulting in different reactivity and applications.
Cyclohexene: A simpler cyclic compound with different chemical properties and reactivity.
Norbornene: Another bicyclic compound with distinct structural and chemical characteristics.
Uniqueness: 1-(Difluoromethyl)bicyclo[22Its stability and ability to undergo diverse chemical reactions make it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
90014-04-3 |
---|---|
Molekularformel |
C9H12F2 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
1-(difluoromethyl)bicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C9H12F2/c10-8(11)9-4-1-7(2-5-9)3-6-9/h1,4,7-8H,2-3,5-6H2 |
InChI-Schlüssel |
KFTCIKFLRDNCFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C=C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.